3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, as well as a sulfanyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Introduction of Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated benzyl halides and phenyl halides.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiourea or other sulfur-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The unique electronic properties of the fluorinated benzyl and phenyl groups make this compound of interest in the development of advanced materials and sensors.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can interact with enzymes and proteins, inhibiting their activity. This is particularly relevant in the context of antimicrobial and antifungal activity.
Pathways Involved: The compound may interfere with the biosynthesis of essential cellular components, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- **3-[(3-fluorobenzyl)sulfanyl]-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole
- **(4-fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
Uniqueness
The uniqueness of 3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3S/c1-21-15(12-5-7-13(17)8-6-12)19-20-16(21)22-10-11-3-2-4-14(18)9-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCSZHHOYZIVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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